molecular formula C9H15NO4 B8646135 (1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID

(1R,4R)-4-((METHOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID

Cat. No. B8646135
M. Wt: 201.22 g/mol
InChI Key: JWIPTAZIJZIZHS-UHFFFAOYSA-N
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Patent
US08063075B2

Procedure details

To a stirred solution of trans-4-amino-cyclohexanecarboxylic acid methyl ester (commercially available) in CH2Cl2 was added Et3N (2 eq.) and methyl-chloroformate (1.05 eq.). Stirring was continued overnight at RT. The reaction was quenched by addition of H2O, the product was extracted with CH2Cl2 and the organic phase washed with aq. HCl 1M. The combined organic phases were dried over Na2SO4 and concentrated under vacuo. The residue was dissolved in MeOH and a 2M KOH aq. solution was added. The reaction was stirred at RT 4 hours, aq. HCl was added until ph=6, and then the product was extracted with EtOAc. The combined organic phases were dried over Na2SO4 and concentrated under vacuo to afford the title product as a white foam which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C@H:5]1[CH2:10][CH2:9][C@H:8]([NH2:11])[CH2:7][CH2:6]1)=[O:4].CCN(CC)CC.[CH3:19][O:20][C:21](Cl)=[O:22]>C(Cl)Cl>[CH3:19][O:20][C:21]([NH:11][CH:8]1[CH2:9][CH2:10][CH:5]([C:3]([OH:2])=[O:4])[CH2:6][CH2:7]1)=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@@H]1CC[C@H](CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of H2O
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2
WASH
Type
WASH
Details
the organic phase washed with aq. HCl 1M
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH
ADDITION
Type
ADDITION
Details
a 2M KOH aq. solution was added
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
aq. HCl was added until ph=6
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)NC1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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